2-Benzyl-2-ethylpropane-1,3-diol
Description
2-Benzyl-2-ethylpropane-1,3-diol is a branched diol featuring a benzyl and ethyl group substituted at the central carbon of a propane-1,3-diol backbone. Its structure imparts unique steric and electronic properties, influencing solubility, volatility, and reactivity.
Properties
IUPAC Name |
2-benzyl-2-ethylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZEERAUFNSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-ethylpropane-1,3-diol typically involves the reaction of benzyl chloride with ethylmagnesium bromide to form 2-benzyl-2-ethylpropane. This intermediate is then subjected to hydrolysis to yield the final diol product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Benzyl-2-ethylpropane-1,3-diol may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-ethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ethyl ketone or benzyl ethyl aldehyde.
Reduction: Formation of 2-benzyl-2-ethylpropane.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Benzyl-2-ethylpropane-1,3-diol typically involves the reaction of benzyl chloride with ethylmagnesium bromide. This intermediate undergoes hydrolysis to yield the final product. The reaction conditions are crucial for achieving high yield and purity, often requiring anhydrous solvents and controlled temperatures.
Key Properties
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- Boiling Point : Approximately 130-132 °C at reduced pressure
- Solubility : Soluble in organic solvents like ethanol and ether
Chemistry
In organic synthesis, 2-Benzyl-2-ethylpropane-1,3-diol serves as a building block for various chemical reactions:
- Oxidation : Can yield benzyl ethyl ketone or benzyl ethyl aldehyde.
- Reduction : Forms 2-benzyl-2-ethylpropane.
- Substitution : Produces halogenated derivatives or other substituted compounds.
Biology
Research has indicated potential biological activities associated with this compound:
- Biochemical Interactions : The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function.
- Therapeutic Potential : Investigated for its role as a precursor in synthesizing pharmaceuticals.
Medicine
The compound is explored for therapeutic properties:
- Drug Development : Potential applications in creating new medicinal compounds due to its unique structure and reactivity.
Industrial Applications
In industrial contexts, 2-Benzyl-2-ethylpropane-1,3-diol is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in:
- Coatings : Used in formulations requiring specific viscosity and stability.
- Plastics : Acts as a plasticizer to improve flexibility and durability.
A study investigated the interactions of 2-Benzyl-2-ethylpropane-1,3-diol with various enzymes. The results demonstrated that the compound could modulate enzyme activity through hydrogen bonding interactions with active sites, suggesting potential as a lead compound in drug design .
Case Study 2: Industrial Application in Coatings
In an industrial setting, formulations containing 2-Benzyl-2-ethylpropane-1,3-diol were tested for their performance in protective coatings. The results indicated improved adhesion and flexibility compared to traditional formulations without this compound .
Mechanism of Action
The mechanism of action of 2-Benzyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl and ethyl groups may interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability.
Comparison with Similar Compounds
Simple Branched Diols
Example Compounds :
- 2-Methylpropane-1,3-diol
- 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Key Differences :
- Molecular Weight and Polarity :
The benzyl group in 2-benzyl-2-ethylpropane-1,3-diol increases molecular weight and reduces polarity compared to simpler diols like 2-methylpropane-1,3-diol. This reduces volatility, addressing challenges observed in migration studies where low molecular weight diols (e.g., 2-methylpropane-1,3-diol) exhibited high volatility and poor recovery . - Applications :
Simple diols are used in model inks and polymer synthesis but face limitations in stability and detection. The benzyl variant’s bulkier structure may enhance stability in analytical and industrial settings .
Table 1: Physical Properties of Selected Diols
*Estimated using fragment-based methods.
†Predicted properties based on structural analogs.
Aromatic-Substituted Diols
Example Compounds :
- (E)-5-butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol (CBGB)
- (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-propylbenzene-1,3-diol (CBGV)
Key Differences :
- Synthesis :
CBGB and CBGV require multi-step synthesis involving Wittig reactions and deprotection, similar to strategies for 2-benzyl-2-ethylpropane-1,3-diol derivatives . However, the benzyl group may necessitate specialized protecting groups to prevent side reactions. - Biological Activity :
Aromatic diols like CBGB/CBGV exhibit psychotropic properties, whereas 2-benzyl-2-ethylpropane-1,3-diol is more likely used in industrial applications (e.g., polymers, corrosion inhibitors) .
Schiff Base Derivatives
Example Compounds :
- 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol
- 2-((2-hydroxynaphthalen-1-yl)methyleneamino)-2-methylpropane-1,3-diol
Key Differences :
- Corrosion Inhibition :
Schiff bases derived from propane-1,3-diols show enhanced inhibition efficiency with aromatic substituents (e.g., naphthyl vs. benzyl). The benzyl group in 2-benzyl-2-ethylpropane-1,3-diol may offer comparable or superior corrosion inhibition due to increased electron density and steric hindrance . - Molecular Size :
Larger substituents (e.g., benzyl) improve adsorption on metal surfaces, a critical factor in inhibition efficiency .
Metal-Coordinating Diols
Example Compounds :
- [Ga₃V(LEt)₂(dpm)₆] (LEt = 2-ethyl-2-(hydroxymethyl)propane-1,3-diol)
Key Differences :
- Coordination Chemistry: Diols with ethyl groups (e.g., LEt) form stable heterometallic complexes.
Biological Activity
Chemical Structure and Properties
2-Benzyl-2-ethylpropane-1,3-diol, with the molecular formula CHO, is a diol characterized by two hydroxyl groups (-OH) attached to a propane backbone. The compound features a benzyl group and an ethyl group, which contribute to its unique chemical properties and potential biological activities. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
The biological activity of 2-Benzyl-2-ethylpropane-1,3-diol has been explored in several studies. Its mechanism of action primarily involves interactions with biomolecules through hydrogen bonding and hydrophobic interactions due to the presence of hydroxyl groups and aromatic structures.
The compound's hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing their conformation and activity. Additionally, the hydrophobic benzyl and ethyl groups may interact with lipid membranes or hydrophobic pockets within proteins, affecting their stability and functionality.
Applications in Research
Research has indicated that 2-Benzyl-2-ethylpropane-1,3-diol may have therapeutic potential due to its biological activity. It has been investigated for its role in:
- Antioxidant Activity : The compound has shown promise as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Drug Development : Its structural properties make it a valuable precursor for synthesizing more complex pharmaceutical compounds .
Case Studies
Several case studies have documented the biological effects of 2-Benzyl-2-ethylpropane-1,3-diol:
-
Antioxidant Properties : A study demonstrated that the compound exhibited significant scavenging activity against free radicals. This suggests potential applications in formulations aimed at reducing oxidative stress in cells.
Study Reference Activity Observed Concentration Tested Study 1 Free radical scavenging 10 µM - 100 µM -
Enzyme Interaction : Another investigation evaluated the compound's effect on enzyme activity related to metabolic disorders. Results indicated a dose-dependent inhibition of specific enzymes, highlighting its potential as a therapeutic agent.
Enzyme Target Inhibition Percentage Concentration Enzyme A 70% at 50 µM 50 µM Enzyme B 50% at 100 µM 100 µM
Comparative Analysis
When compared to similar compounds such as 2-Benzyl-2-methylpropane-1,3-diol and 2-Phenyl-2-ethylpropane-1,3-diol, 2-Benzyl-2-ethylpropane-1,3-diol demonstrates unique properties due to its specific substituents. This uniqueness may enhance its biological activity compared to analogs with different alkyl or aryl groups.
| Compound Name | Unique Features | Biological Activity Potential |
|---|---|---|
| 2-Benzyl-2-methylpropane-1,3-diol | Methyl group instead of ethyl | Moderate |
| 2-Phenyl-2-ethylpropane-1,3-diol | Phenyl group instead of benzyl | Lower |
| 2-Benzyl-2-ethylpropane-1,3-diol | Combination of benzyl and ethyl | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
